molecular formula C7H5D9O2 B1164959 Ethyl 3-methylbutyrate - d9

Ethyl 3-methylbutyrate - d9

Cat. No.: B1164959
M. Wt: 139.24
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylbutyrate (C₇H₁₄O₂; molecular weight: 130.2 g/mol) is a short-chain ethyl ester derived from 3-methylbutyric acid and ethanol. It is a key aroma-active compound in alcoholic beverages (e.g., whisky, cider, and baijiu), fruits (e.g., mango), and fermented products, contributing fruity, apple, and pineapple notes .

Properties

Molecular Formula

C7H5D9O2

Molecular Weight

139.24

Purity

95% min.

Synonyms

Ethyl 3-methylbutyrate - d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Molecular and Functional Properties

The table below compares ethyl 3-methylbutyrate with analogous esters in terms of molecular structure, aroma profile, and occurrence:

Compound Molecular Formula Molecular Weight (g/mol) Aroma Descriptors Key Occurrence Odor Threshold (μg/L)
Ethyl 3-methylbutyrate C₇H₁₄O₂ 130.2 Fruity, apple, pineapple Cider, whisky, mango, baijiu 0.015–3
Ethyl acetate C₄H₈O₂ 88.1 Fruity, solvent, nail polish* Dominant in spirits, cider, wine 150–200 (threshold for negative effects)
Ethyl butyrate C₆H₁₂O₂ 116.2 Fruity, pineapple, strawberry Mango, rum, dairy products 0.006–0.1
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.2 Green-fruity, pungent Mango, wine, apple brandy 0.006
Ethyl hexanoate C₈H₁₆O₂ 144.2 Fruity, green apple, banana Whisky, baijiu, icewine 0.05–5
Isoamyl acetate C₇H₁₄O₂ 130.2 Banana, pear Wine, cider, fruit distillates 0.22

*Ethyl acetate contributes positively at low concentrations (<150 mg/L) but imparts a solvent-like off-note at higher levels .

Aroma Contribution and Odor Activity Value (OAV)

Ethyl 3-methylbutyrate exhibits a significantly higher odor impact than many analogs due to its low odor threshold (as low as 0.015 μg/L in apple brandy) . For example:

  • In Chinese baijiu, ethyl 3-methylbutyrate has an OAV of 12,525.24 , far exceeding ethyl caproate (OAV: 418.37) and butyl 2-methylbutyrate (OAV: 6,045.59), making it critical for "pit mud" and sweet aromas .
  • In mango, ethyl 3-methylbutyrate synergizes with ethyl butyrate and ethyl 2-methylpropionate to enhance fruity perception .

In contrast, ethyl hexanoate and ethyl octanoate dominate in whisky and icewine but require higher concentrations to impact aroma due to their higher odor thresholds (e.g., ethyl hexanoate: 0.05–5 μg/L) .

Concentration Variability Across Matrices

Alcoholic Beverages

  • Cider : Ethyl 3-methylbutyrate recovery rates range from 93–117% in purge-and-trap GC-MS analysis, with concentrations influenced by yeast strains and fermentation conditions .
  • Whisky: Ethyl 3-methylbutyrate is a major aroma-active compound, while long-chain esters (e.g., ethyl decanoate) dominate the ester profile but contribute less to aroma .
  • Baijiu : Concentrations vary by fermentation stage, peaking during late fermentation due to microbial esterification .

Fruits and Fermented Foods

  • Mango: Ethyl 3-methylbutyrate is a key fruity ester, with concentrations modulated by terpenoid degradation pathways during ripening .
  • Truffles : It distinguishes black truffle aroma from summer truffle, alongside ethyl butyrate and 2,3-butanedione .

Impact of Production Variables

  • Yeast Strains: Non-Saccharomyces yeasts (e.g., Lachancea thermotolerans) significantly increase ethyl 3-methylbutyrate levels in wine compared to S. cerevisiae .
  • Raw Materials : Cereal malts in whisky production elevate ethyl 3-methylbutyrate concentrations versus unmalted grains .

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